An In-depth Technical Guide to the Mechanism of Action of (R)-Penbutolol Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of (R)-Penbutolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Stereochemistry in Pharmacology
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be the determining factor in its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their affinity for and efficacy at biological targets. This guide delves into the mechanism of action of a specific enantiomer, (R)-Penbutolol Hydrochloride, the distomer (less active enantiomer) of the potent, non-selective β-adrenergic antagonist, penbutolol. While its counterpart, (S)-Penbutolol, is the primary contributor to the therapeutic effects of racemic penbutolol, a thorough understanding of the pharmacological profile of the (R)-enantiomer is crucial for a complete comprehension of the drug's properties and for the broader field of stereoselective pharmacology.
Introduction to Penbutolol and its Enantiomers
Penbutolol is a non-selective β-adrenergic receptor antagonist that also exhibits partial agonist activity, sometimes referred to as intrinsic sympathomimetic activity (ISA)[1][2]. It has been utilized in the management of hypertension[3][4]. The penbutolol molecule possesses a single chiral center, giving rise to two enantiomers: (S)-Penbutolol and (R)-Penbutolol.
The β-blocking activity of penbutolol resides almost exclusively in the (S)-enantiomer, which is reported to be approximately 200 times more potent than the (R)-enantiomer in this regard. In fact, (S)-penbutolol was the first β-blocker to be clinically applied as a pure enantiomer[5]. This stark difference in potency underscores the critical importance of stereochemistry in the interaction of penbutolol with its primary targets, the β-adrenergic receptors.
This guide will focus on the less active enantiomer, (R)-Penbutolol, exploring its comparatively weak interaction with β-adrenergic receptors and investigating its other potential pharmacological activities, including its effects on sodium channels and serotonin receptors.
Interaction of (R)-Penbutolol with β-Adrenergic Receptors
(R)-Penbutolol is classified as a β-adrenoceptor antagonist, albeit a significantly weaker one than its (S)-enantiomer[6]. Its interaction with β-adrenergic receptors is characterized by a considerably lower binding affinity.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For (R)-Penbutolol, the binding affinity for β-adrenergic receptors is markedly lower than that of the (S)-enantiomer.
| Enantiomer | Receptor Subtype | Binding Affinity (IC50) |
| (R)-(+)-Penbutolol | β-adrenoceptor | 0.74 µM[6] |
| (S)-(-)-Penbutolol | 5-HT Receptor | Ki = 11.6 nM (rat CA1), 11.9 nM (human CA3)[7] |
This significant difference in affinity is the primary reason for the pharmacological distinction between the two enantiomers. The molecular architecture of the β-adrenergic receptor binding pocket exhibits a high degree of stereoselectivity, accommodating the (S)-enantiomer with much higher precision.
Downstream Signaling Cascade
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. Penbutolol, as a β-blocker, antagonizes this pathway[1][8].
When an agonist like epinephrine binds to a β-adrenergic receptor, it induces a conformational change that activates a stimulatory G-protein (Gαs). This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][9]. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response such as an increased heart rate[1][8].
(R)-Penbutolol, by binding to the β-adrenergic receptor, competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thus attenuating this signaling cascade. However, due to its low affinity, a much higher concentration of (R)-Penbutolol is required to achieve a significant blockade compared to its (S)-enantiomer.
Figure 1. Simplified signaling pathway of β-adrenergic receptor activation and its weak inhibition by (R)-Penbutolol.
Other Potential Pharmacological Activities of (R)-Penbutolol
Beyond its weak interaction with β-adrenergic receptors, evidence suggests that (R)-Penbutolol may possess other pharmacological properties.
Sodium Channel Blockade
Some β-blockers, notably propranolol, exhibit membrane-stabilizing activity through the blockade of voltage-gated sodium channels. This effect is often more pronounced in one enantiomer over the other. It has been reported that (+)-Penbutolol, the (R)-enantiomer, possesses Na+ channel-blocking action[6]. This property is independent of its β-adrenergic effects and could contribute to antiarrhythmic actions at higher concentrations[10].
The mechanism of this action is thought to involve the physical occlusion of the sodium channel pore, similar to local anesthetics[10]. This effect is not a class effect of all beta-blockers[10]. Further electrophysiological studies are required to fully characterize the potency and kinetics of (R)-Penbutolol's interaction with sodium channels.
Interaction with Serotonin (5-HT) Receptors
Experimental Protocols for Characterizing (R)-Penbutolol Activity
To elucidate the mechanism of action of a compound like (R)-Penbutolol, a series of in vitro assays are essential. These protocols provide a framework for quantifying receptor binding and functional activity.
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of (R)-Penbutolol for β1- and β2-adrenergic receptors.
Principle: This is a competitive binding assay where the test compound ((R)-Penbutolol) competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Isolate cell membranes from a tissue or cell line expressing the β-adrenergic receptor subtype of interest (e.g., turkey erythrocytes for β1, rat erythrocytes for β2)[7].
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add increasing concentrations of (R)-Penbutolol.
-
Add a constant, low concentration of a high-affinity radioligand (e.g., [3H]dihydroalprenolol)[7].
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like propranolol).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes)[7].
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the (R)-Penbutolol concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of (R)-Penbutolol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a radioligand binding assay to determine receptor affinity.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional effect of (R)-Penbutolol on adenylyl cyclase activity, specifically to assess its antagonist and potential partial agonist properties.
Principle: This assay measures the production of cAMP in response to receptor stimulation. An antagonist will inhibit agonist-stimulated cAMP production, while a partial agonist will stimulate cAMP production to a lesser extent than a full agonist.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses the β-adrenergic receptor subtype of interest.
-
Culture the cells to an appropriate confluency in multi-well plates.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of (R)-Penbutolol for a short period.
-
Stimulate the cells with a constant concentration of a β-adrenergic agonist (e.g., isoproterenol) that elicits a submaximal response.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
-
Assay Procedure (Partial Agonist Mode):
-
Incubate the cells with increasing concentrations of (R)-Penbutolol alone (without a full agonist).
-
Include a phosphodiesterase inhibitor.
-
Incubate, lyse the cells, and measure cAMP levels as described above.
-
Run a parallel experiment with a full agonist to determine the maximal possible cAMP response.
-
-
cAMP Quantification:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration as a function of the log of the (R)-Penbutolol concentration. Fit the data to a dose-response inhibition curve to determine the IC50.
-
Partial Agonist Mode: Plot the cAMP concentration as a function of the log of the (R)-Penbutolol concentration. The maximal response achieved by (R)-Penbutolol relative to the maximal response of the full agonist will determine its intrinsic activity (efficacy).
-
Figure 3. Workflow for an adenylyl cyclase functional assay.
Conclusion
The pharmacological profile of (R)-Penbutolol Hydrochloride is a compelling example of stereoselectivity in drug action. While its primary role in the context of racemic penbutolol is that of a significantly less potent β-adrenergic antagonist compared to its (S)-enantiomer, it is not devoid of biological activity. Its potential to interact with sodium channels and a more thorough characterization of its effects at serotonin receptors are areas that warrant further investigation.
For researchers in drug development, the study of distomers like (R)-Penbutolol provides valuable insights into the structure-activity relationships of receptor-ligand interactions. A comprehensive understanding of the pharmacology of both enantiomers of a chiral drug is essential for optimizing therapeutic efficacy and minimizing off-target effects. This guide provides a foundational understanding of the known and potential mechanisms of action of (R)-Penbutolol, offering a framework for future research into this intriguing molecule.
References
-
PubChem. Penbutolol. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2017). Penbutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Mayo Clinic. Penbutolol (Oral Route). [Link]
-
Patočka, J., & Wsól, V. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]
-
Sleight, A. J., & Marsden, C. A. (1990). (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. British Journal of Pharmacology, 101(3), 537–542. [Link]
-
Sharma, J. N., & Singh, S. (1982). Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses. Indian Journal of Physiology and Pharmacology, 26(4), 323–326. [Link]
-
Drugs.com. Penbutolol. [Link]
-
Drugs.com. Penbutolol Dosage. [Link]
-
Sowton, E., & Londershausen, T. (1979). Clinical electrophysiological properties of penbutolol: a non-selective beta-blocking agent. European Journal of Clinical Pharmacology, 15(4), 233–237. [Link]
-
Wikipedia. Penbutolol. [Link]
-
CVPharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
-
Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1981). Penbutolol: a new beta-adrenergic blocking agent. Drugs, 22(1), 1–25. [Link]
-
Bristow, M. R., Ginsburg, R., Umans, V., Fowler, M., Minobe, W., Rasmussen, R., Zera, P., Menlove, R., Shah, P., & Stinson, E. (1986). Beta 1- and beta 2-adrenergic-receptor subpopulations in nonfailing and failing human ventricular myocardium: coupling of both receptor subtypes to muscle contraction and adenylyl cyclase stimulation. Circulation Research, 59(3), 297–309. [Link]
-
van der Heyden, J. A., & de Kloet, E. R. (1998). The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors. European Journal of Pharmacology, 341(1), 1–8. [Link]
-
PharmGKB. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]
-
Desaphy, J. F., Gramegna, G., & Camerino, D. C. (2013). New insights into cardiac and brain sodium channels modulation by beta blockers. Frontiers in Physiology, 4, 21. [Link]
-
Rabiner, E. A., Gunn, R. N., Castro, M. E., Sargent, P. A., Cowen, P. J., Koepp, M. J., Meyer, J. H., Bench, C. J., Harrison, P. J., Pazos, A., Sharp, T., & Grasby, P. M. (2000). Beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy. Neuropsychopharmacology, 23(4), 366–376. [Link]
-
Dreyer, J. L., & Raftery, M. A. (1983). Effects of propranolol and a number of its analogues on sodium channels. Biochemical and Biophysical Research Communications, 115(3), 920–926. [Link]
-
RCSB PDB. 8PJK: ST171-bound serotonin 5-HT1A receptor - Gi Protein Complex. [Link]
-
Frommeyer, G., Bögeholz, N., Leitz, P., Dechering, D., Wasmer, K., Köbe, J., Reinke, F., & Eckardt, L. (2020). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. International Journal of Molecular Sciences, 21(21), 8267. [Link]
-
Chen, Y., & Ikeda, K. (2022). Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. International Journal of Molecular Sciences, 23(3), 1809. [Link]
-
Al-Zoubi, A., & Al-Sawalha, N. A. (2022). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers in Pharmacology, 13, 988358. [Link]
-
Newman-Tancredi, A., Chaput, C., Gavaudan, S., Verrièle, L., & Millan, M. J. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(5), 1007–1016. [Link]
-
Iwayama, Y., & Taira, N. (1976). Selective activation of cardiovascular adenylate cyclase in vivo. Life Sciences, 19(6), 847–853. [Link]
-
Brodde, O. E. (2007). Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(5-6), 361–372. [Link]
-
Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L., Jr (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]
-
Kaiser, J., Härtfelder, G., Lindner, E., & Schölkens, B. (1980). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung, 30(3), 420–427. [Link]
Sources
- 1. Penbutolol - Wikipedia [en.wikipedia.org]
- 2. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Penbutolol Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Penbutolol | C18H29NO2 | CID 37464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
